Imidocarb Hydrochloride

Description

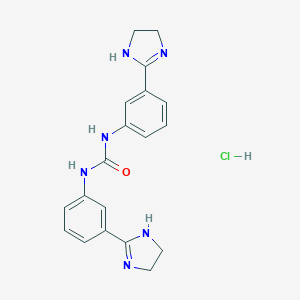

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O.2ClH/c26-19(24-15-5-1-3-13(11-15)17-20-7-8-21-17)25-16-6-2-4-14(12-16)18-22-9-10-23-18;;/h1-6,11-12H,7-10H2,(H,20,21)(H,22,23)(H2,24,25,26);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRXMTYSQKIKAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=NCCN4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Cl2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27885-92-3 (Parent) | |

| Record name | Imidocarb hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005318763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30201240 | |

| Record name | Imidocarb hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5318-76-3 | |

| Record name | Imidocarb hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005318763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidocarb hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIDOCARB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCC1V76AH8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Research Aspects of Imidocarb Hydrochloride

Elucidation of Antiprotozoal Mechanisms of Action

The precise method by which imidocarb (B33436) exerts its antiprotozoal effect is not fully understood, though several key mechanisms have been proposed and investigated. inchem.orgeurasianjvetsci.org Research points towards a multi-faceted approach, targeting essential biochemical pathways and cellular functions of the parasite.

Interference with Polyamine Metabolism Pathways

One of the proposed mechanisms of action for imidocarb involves its interference with the metabolism of polyamines within the parasite. inchem.org Polyamines are crucial for cell growth and proliferation. It has been suggested that imidocarb disrupts the production or utilization of these essential molecules. researchgate.net This hypothesis is supported by findings where the antiprotozoal effect of imidocarb on Trypanosoma brucei was counteracted by the presence of excess polyamines. inchem.org

Disruption of Inositol (B14025) Transport in Parasitized Erythrocytes

A significant area of research has focused on imidocarb's ability to block the transport of inositol into erythrocytes that are infected with parasites like Babesia. inchem.org Inositol is a vital nutrient for the parasite, and its deprivation effectively leads to the parasite's starvation. researchgate.net This mechanism could also explain the prophylactic effects of imidocarb, as even small amounts of the drug on the surface of an erythrocyte might render it inhospitable to the parasite. researchgate.net The inhibition of inositol entry is believed to cause alterations in the parasite's cytoplasm morphology.

Investigations into Nucleic Acid Synthesis Inhibition

Imidocarb is thought to act on the parasite's genetic material. researchgate.net As a carbanilide (B493258), it is proposed that imidocarb binds to the parasite's DNA, leading to the inhibition of nucleic acid synthesis. researchgate.net This interaction is believed to cause a partial uncoiling and denaturation of the DNA double helix, ultimately disrupting the parasite's ability to replicate and survive. uni-muenchen.de

Cellular and Subcellular Effects on Parasite Physiology

At a cellular level, imidocarb is observed to induce significant morphological changes in the parasite. It is believed to act directly on the parasite, causing alterations in the number and size of its nuclei and modifying the structure of its cytoplasm, including producing vacuoles. rooyandarou.com These direct effects on the parasite's internal structures contribute to its eventual death. rooyandarou.com

Pharmacokinetic Profiling and Disposition Studies

The movement and processing of imidocarb within the body have been the subject of numerous studies across different animal species and administration routes. These studies are crucial for understanding its absorption, distribution, metabolism, and excretion.

Absorption Dynamics Across Diverse Administration Routes

Imidocarb is well-absorbed following subcutaneous or intramuscular injection. rooyandarou.com After subcutaneous administration in cattle, imidocarb is rapidly absorbed, with detectable levels in the blood within 10 minutes. nih.gov A peak concentration is typically reached in about two hours. nih.gov Similarly, intramuscular injection in sheep results in peak plasma concentrations within four hours. researchgate.net

Intravenous administration leads to a rapid initial decline in plasma concentrations. In sheep, plasma levels dropped significantly within the first hour post-injection. researchgate.net In contrast, dermal application results in much lower and more variable plasma concentrations, with a delayed peak time. fao.org The route of administration significantly influences the absorption rate and subsequent plasma concentration profile of imidocarb.

The following table provides a comparative overview of key pharmacokinetic parameters of imidocarb following different administration routes in various species.

| Species | Administration Route | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Elimination Half-Life (T1/2) |

| Cattle | Subcutaneous | 2257.5 ± 273.62 ng/mL | 2.14 ± 0.67 h | 31.77 ± 25.75 h |

| Sheep | Intramuscular | ~7.9 µg/mL | ~4 h | - |

| Sheep | Intravenous | 10.8 µg/mL (initial) | 5 min | - |

| Horses | Intramuscular | - | - | 5.14 ± 2.84 h |

| Goats | Intravenous | - | - | 4.18 ± 1.57 h |

| Dogs | Intravenous | - | - | 3.45 ± 0.75 h |

| Swine | Intramuscular | - | - | 13.91 ± 2.73 h |

Data compiled from multiple research sources. nih.govresearchgate.net

Distribution Patterns and Tissue Sequestration Phenomena

Imidocarb exhibits extensive distribution throughout the body, with a marked tendency for sequestration in various tissues. This broad distribution is a key characteristic of its pharmacokinetic profile, leading to prolonged residence time and persistent tissue residues.

Following administration, imidocararrierb is bound to plasma proteins, with binding percentages reported to be between 72% and 91% in cattle. inchem.orgeuropa.eu The apparent volume of distribution (Vd) is notably large across multiple species, suggesting significant movement of the drug from the plasma into extravascular compartments. researchgate.netnih.govnih.gov For instance, the Vd has been estimated to be higher than the total body water in sheep. nih.govavma.org Studies in goats have also shown a large volume of distribution, indicating rapid and effective drug storage in tissues. researchgate.netnih.gov

The highest concentrations of imidocarb are consistently found in the liver and kidneys, identifying these as primary organs for drug accumulation and potential residue targets. inchem.orgnih.govavma.orgnih.govmdpi.comresearchgate.net In sheep and goats, the liver and kidney show the highest drug levels, while muscle tissue is a site of negligible storage. nih.gov Similarly, in cattle, the highest residues are found in the liver, followed by the kidneys. mdpi.comresearchgate.net Studies in dogs have also confirmed the highest concentrations in the liver and then the kidney. inchem.org

Research in sheep has demonstrated that imidocarb can be detected in all examined tissues, including various regions of the central nervous system, the hypophysis, and the pineal body, for as long as four weeks after a single intramuscular administration. nih.govavma.org This indicates the compound's ability to cross the blood-brain barrier. nih.gov The sequestration in tissues is so effective that in horses, plasma concentrations can become undetectable 12 hours post-treatment, yet the drug's presence in the body is prolonged, suggesting a reservoir effect in certain tissues. nih.gov In sheep liver and omental fat, a storage period of 30 days was observed to reach maximum concentrations, suggesting redistribution of the compound. nih.gov

The drug also distributes into milk, with concentrations in the milk of lactating ewes and goats being higher than in plasma. researchgate.netnih.govavma.org

Table 1: Imidocarb Tissue Distribution Findings

| Species | Key Findings | Reference |

|---|---|---|

| Cattle | Highest residues in liver, followed by kidney. mdpi.comresearchgate.net 72-91% bound to plasma proteins. inchem.orgeuropa.eu | inchem.orgeuropa.eumdpi.comresearchgate.net |

| Sheep | Highest concentrations in kidney, liver, and brain. nih.govavma.org Detected in all tissues, including CNS, for up to 4 weeks. nih.govavma.org Liver and omental fat show a 30-day period to reach peak concentrations. nih.gov | nih.govavma.orgnih.gov |

| Goats | High drug levels in liver and kidney. nih.gov Larger volume of distribution compared to sheep, suggesting more effective tissue storage. researchgate.netnih.gov | researchgate.netnih.govnih.gov |

| Horses | Rapidly sequestered in tissues; plasma levels undetectable after 12 hours. nih.gov | nih.gov |

| Dogs | Highest concentrations found in the liver, then the kidney. inchem.org | inchem.org |

Metabolic Pathways and Metabolite Identification Research

Current research indicates that imidocarb undergoes minimal to no metabolic transformation in several animal species. The parent compound is largely responsible for the therapeutic effects and the residues found in tissues and excreta.

In vitro studies using bovine liver preparations, including liver slices, isolated hepatocytes, and microsomal fractions, have shown no evidence of imidocarb metabolism. inchem.orgnih.gov This suggests that the liver, a primary site for drug metabolism, does not significantly alter the chemical structure of imidocarb in cattle. inchem.orgnih.gov

Similarly, in vivo studies in multiple species support the finding of limited biotransformation. In mice injected with radiolabelled imidocarb, over 90% of the radioactivity found in the liver and kidney 3.5 hours after administration was identified as unmetabolized imidocarb. inchem.org Furthermore, 95% of the radiolabel excreted in mouse urine was the parent compound. inchem.org

In cattle treated with radiolabelled imidocarb, the parent compound accounted for the majority of residues in edible tissues (liver, kidney, muscle, fat) and milk for up to 90 days post-treatment. inchem.org Specifically, HPLC analysis revealed that imidocarb constituted 66-69% of total residues in the liver and 82-91% in the kidney between 28 and 90 days. europa.eu Minor, unidentified components made up no more than 10% of the total residues. inchem.org

Studies in sheep have also failed to detect any metabolic or biotransformation products in urine, bile, liver, or kidney samples using thin-layer chromatography. nih.govavma.orgeuropa.eufao.org The evidence strongly suggests that imidocarb is not significantly metabolized and is excreted largely as the unchanged parent drug. inchem.orgnih.govavma.orgnih.goveuropa.eufao.org

Excretion Kinetics and Routes of Elimination

The elimination of imidocarb from the body is a slow process, characterized by prolonged excretion and persistence in tissues. The primary routes of elimination are through the feces and urine.

In cattle, excretion is very slow. inchem.org Following a single subcutaneous injection, only about 53% of the dose was recovered in excreta over the first 10 days, with approximately 38% in the feces and 15% in the urine. inchem.orgeuropa.eu This indicates that fecal excretion is the more dominant route in this species.

In sheep, urinary excretion is initially rapid but slows down significantly. nih.govavma.orgfao.org Within the first 24 hours after an intramuscular dose, 11% to 17% is excreted in the urine. nih.govavma.org However, the excretion rate then decreases, with detectable amounts still present in the urine for up to four weeks. nih.govavma.orgresearchgate.net The renal clearance of imidocarb in sheep was found to be less than the glomerular filtration rate, suggesting net tubular reabsorption contributes to its slow elimination. nih.govavma.orgresearchgate.net The presence of relatively high concentrations of imidocarb in the bile of sheep suggests that biliary excretion is also an important route of elimination. nih.govavma.orgresearchgate.net

Studies in mice receiving an intravenous injection showed that about 90% of the dose was excreted within 96 hours, with approximately two-thirds found in the urine and one-third in the feces. inchem.orgfao.org In rats, after a subcutaneous injection, only about 19% of the dose was recovered in excreta within 78 hours, with three-quarters of this portion being in the urine. fao.org

In dogs, approximately 80% of an intravenous dose was eliminated within 8 hours. fao.org Despite this, the high ratio of imidocarb in the peripheral-to-central compartment in goats suggests a prolonged period may be necessary for complete elimination of the drug from the body. nih.gov

Pharmacokinetic Modeling Approaches (e.g., Compartmental Models)

The pharmacokinetic behavior of imidocarb is frequently described using compartmental models, which help to mathematically characterize its absorption, distribution, and elimination phases. The choice of model often depends on the species and the route of administration.

A two-compartment open model has been successfully applied to describe the disposition kinetics of imidocarb in several species. This model is suitable for drugs that distribute from a central compartment (like blood and highly perfused organs) to a peripheral compartment (like less perfused tissues) before being eliminated.

In dogs and goats , the disposition kinetics following intravenous administration were adequately described by a two-compartment open model. nih.govupm.edu.myavma.orgscribd.com

In horses , the disposition of plasma imidocarb after intramuscular injection was also best characterized by a two-compartment open model. researchgate.net

In cattle , the depletion of imidocarb from tissues like the liver and muscle followed a two-compartment model, with distinct alpha (distribution) and beta (elimination) phases. nih.gov

In swine , after intramuscular administration, a two-compartmental model provided the best fit for the data. nih.gov

A three-compartmental model was found to be the best fit for intravenous plasma concentration profiles in swine. nih.gov This suggests a more complex distribution process in pigs, potentially involving a deep tissue compartment.

These models are crucial for calculating key pharmacokinetic parameters such as half-life, volume of distribution, and clearance, which in turn inform our understanding of the drug's behavior in the body.

Species-Specific Pharmacokinetic Investigations (e.g., Bovine, Ovine, Equine, Canine Models)

Pharmacokinetic parameters of imidocarb show significant variation across different animal species, influencing its distribution and persistence.

Bovine Models: In cattle, after a single subcutaneous injection, imidocarb is absorbed quickly, reaching peak blood concentrations within approximately 1 to 2 hours. europa.eunih.govnih.govresearchgate.net The elimination from plasma is very slow, with a reported half-life of about 31.77 hours. mdpi.comnih.govnih.govresearchgate.net The apparent volume of distribution is large, and the drug is extensively bound to plasma proteins (over 70%). europa.eunih.govnih.govresearchgate.net Tissue depletion studies show very long half-lives in the liver (alpha-phase: 31.7 days, beta-phase: 48.5 days) and muscle (alpha-phase: 34.9 days, beta-phase: 120.7 days), highlighting its extreme persistence. nih.gov

Ovine and Caprine Models: In sheep, intramuscular injection leads to peak plasma concentrations within about 4 hours. nih.govavma.org The subsequent decline in plasma levels is slow, following first-order kinetics, with traces still detectable after 4 weeks. nih.govavma.orgfao.org Goats exhibit a larger volume of distribution and a longer mean residence time compared to sheep, suggesting a more rapid and effective storage in tissues. researchgate.netnih.gov However, the rate of elimination is faster in ewes than in does. researchgate.net

Equine Models: In horses, after intramuscular administration, plasma concentrations peak and then rapidly decrease due to wide redistribution. nih.govavma.org The drug is quickly sequestered in tissues, leading to plasma levels becoming undetectable after 12 hours. nih.gov The terminal elimination half-life has been reported to be approximately 7.73 hours. researchgate.net

Canine Models: In dogs, following an intravenous bolus, the pharmacokinetics are described as biphasic with a mean terminal half-life of 207 minutes (3.45 hours). inchem.org The apparent volume of the central compartment is significantly higher in dogs than in goats. nih.gov

Table 2: Comparative Pharmacokinetic Parameters of Imidocarb in Different Species

| Species | Administration Route | Key Pharmacokinetic Parameters | Reference |

|---|

| Bovine | Subcutaneous (SC) | Tmax: ~2.14 h T½: ~31.77 h Vz/F: ~6.53 L/kg | nih.govnih.govresearchgate.net | | Ovine | Intramuscular (IM) | Tmax: ~4 h Plasma Persistence: Detectable for 4 weeks | nih.govavma.org | | Caprine | Intramuscular (IM) | Vd: 7.68 L/kg Mean Residence Time: 14.75 h | researchgate.netnih.gov | | Equine | Intramuscular (IM) | T½β (elimination): ~7.73 h Vz/F: ~9.20 L/kg | researchgate.net | | Canine | Intravenous (IV) | T½: ~207 min | inchem.orgnih.gov |

Advanced Analytical Methodologies for Imidocarb Hydrochloride Quantification

Chromatographic Techniques Development and Validation

Chromatography, a cornerstone of analytical chemistry, provides robust platforms for the separation, identification, and quantification of imidocarb (B33436) hydrochloride. The development has progressed from High-Performance Liquid Chromatography (HPLC) with conventional detectors to more advanced mass spectrometric techniques.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (UV, DAD)

High-Performance Liquid Chromatography (HPLC) remains a widely used technique for the analysis of imidocarb hydrochloride. Its versatility is enhanced by coupling with various detectors, most notably Ultraviolet (UV) and Diode-Array Detectors (DAD).

Researchers have developed and validated HPLC methods for determining imidocarb in biological samples like bovine and ovine tissues and milk. researchgate.netspandidos-publications.com A common approach involves solid-phase extraction (SPE) for sample clean-up, followed by HPLC analysis. nih.govresearchgate.net For instance, one method utilized a reversed-phase C18 column with a mobile phase of 0.1% trifluoroacetic acid in water and acetonitrile (B52724) (85:15, v/v). nih.govresearchgate.net Detection is typically carried out at a wavelength of 260 nm using a DAD detector. nih.govresearchgate.netresearchgate.net Such methods have demonstrated good linearity, with correlation coefficients (r) often exceeding 0.998. researchgate.netresearchgate.net The limits of quantification (LOQs) achieved are noteworthy, reaching as low as 0.15 mg/kg in beef and 0.025 mg/kg in milk. researchgate.netresearchgate.net Another study reported a limit of detection (LOD) of 0.01 μg/g and a limit of quantification (LOQ) of 0.02 μg/g in bovine tissues and milk. scau.edu.cn

The validation of these HPLC methods is critical and typically performed in accordance with international guidelines. Parameters such as precision and accuracy are thoroughly evaluated. For example, intra- and inter-day precision values have been reported in the ranges of 3.2-6.1% and 1.4-6.9%, respectively, with recovery rates (accuracy) between 80.1% and 89.5% in beef and milk samples. researchgate.net

Table 1: Performance Characteristics of a Validated HPLC-DAD Method for Imidocarb Analysis

| Parameter | Beef | Milk |

|---|---|---|

| Limit of Quantification (LOQ) | 0.15 mg/kg | 0.025 mg/kg |

| Intra-day Precision (%RSD) | 3.2 - 6.1 | 3.2 - 6.1 |

| Inter-day Precision (%RSD) | 1.4 - 6.9 | 1.4 - 6.9 |

| Accuracy (Recovery %) | 80.4 - 82.2 | 80.1 - 89.5 |

Data sourced from studies on imidocarb residue analysis. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

For enhanced sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for imidocarb quantification. This technique combines the separation power of LC with the precise detection and structural elucidation capabilities of tandem mass spectrometry.

LC-MS/MS methods have been successfully developed for the detection of imidocarb in various matrices, including bovine tissues and milk. researchgate.nettandfonline.com These methods often employ solid-phase extraction (SPE) for sample preparation. researchgate.nettandfonline.com Chromatographic separation is typically achieved on a C18 or a specialized column like the TSK-GEL ODS 100 V. researchgate.nettandfonline.com The mobile phase usually consists of a mixture of water and methanol (B129727) containing a small percentage of formic acid to facilitate ionization. researchgate.nettandfonline.com

The mass spectrometer is operated in the positive ion mode with electrospray ionization (ESI). tandfonline.comoup.com Due to the symmetrical nature of the imidocarb molecule, it can form both mono- and dicationic species in an acidic solution. oup.comnih.gov The dicationic form (m/z 175) is often preferred for multiple reaction monitoring (MRM) as it provides excellent sensitivity. oup.comnih.gov

Validated LC-MS/MS methods have demonstrated exceptional performance. For instance, a limit of detection (LOD) of 0.5 ng/mL in standard solutions and limits of quantitation (LOQ) ranging from 1.0 to 10 µg/kg in bovine tissue and milk have been reported. researchgate.nettandfonline.com These methods show excellent linearity with correlation coefficients (r²) between 0.997 and 0.999. tandfonline.com Recoveries are typically in the range of 73.3–98.6%, with high precision (within-day RSD: 1.0–6.7%, between-day RSD: 2.0–7.7%). tandfonline.com The high sensitivity and specificity of LC-MS/MS make it an invaluable tool for forensic analysis and residue monitoring. oup.com

Table 2: Key Parameters of a Validated LC-MS/MS Method for Imidocarb Quantification

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) - Standard Solution | 0.5 ng/mL |

| Limit of Quantitation (LOQ) - Bovine Tissue & Milk | 1.0 - 10 µg/kg |

| Linearity (r²) | 0.997 - 0.999 |

| Recovery | 73.3 - 98.6% |

| Within-day Precision (%RSD) | 1.0 - 6.7% |

| Between-day Precision (%RSD) | 2.0 - 7.7% |

Data compiled from a study on imidocarb in bovine tissues and milk. tandfonline.com

Gas Chromatography-Mass Spectrometry (GC/MS) Techniques in Historical Context

In the past, Gas Chromatography-Mass Spectrometry (GC-MS) was explored for the analysis of imidocarb. However, this technique presented significant challenges. fao.org The primary issue is the thermal instability of the imidocarb molecule, which leads to rapid fragmentation under standard GC-MS conditions. oup.comnih.gov This makes obtaining an unequivocal mass spectrum of the intact molecule difficult. oup.com

Early GC-based methods required cumbersome hydrolysis and derivatization steps to make the compound suitable for analysis. fao.org While a GC-MS method was developed to improve reliability over previous techniques, the extensive sample preparation remained a drawback. fao.org Due to these challenges, including the inherent symmetrical nature and thermal instability of imidocarb, LC-MS has largely superseded GC-MS for quantitative forensic analytical methods. oup.comnih.gov

Spectrophotometric and Fluorometric Analytical Research Methodologies

Before the widespread adoption of chromatographic techniques, spectrophotometric and fluorometric methods were employed for the analysis of imidocarb. fao.org These early methods were based on colorimetric or fluorometric detection. fao.org For example, a spectrophotometric method with an estimated limit of detection of 5 mg/kg was used in early residue depletion studies. fao.org

A fluorescence-based method using SYBR Green I stain has also been evaluated for screening antibabesial agents like imidocarb in in-vitro cultures. nih.govresearchgate.net This method measures the relative fluorescence units, which correlate with parasitemia. nih.govresearchgate.net While these methods were valuable in their time, their analytical sensitivity and specificity are limited compared to modern chromatographic techniques. fao.org Furthermore, they often lacked the rigorous validation standards required today. fao.org

Immunochemical Assays and Biosensor Development

Immunochemical assays offer a complementary approach to chromatographic methods, often providing rapid and high-throughput screening capabilities.

Enzyme-Linked Immunosorbent Assays (ELISA) for Imidocarb

Enzyme-Linked Immunosorbent Assays (ELISAs) have been developed for the detection of imidocarb residues. These assays are based on the specific binding of antibodies to the imidocarb molecule.

In one study, a murine monoclonal antibody against imidocarb was produced and used to develop an indirect competitive ELISA (ic-ELISA). researchgate.netacs.org This assay demonstrated high sensitivity, with an IC50 of 2.22 ng/mL and a limit of detection (LOD) of 0.45 ng/mL. researchgate.netacs.org The assay showed low cross-reactivity with other similar compounds. researchgate.netacs.org When applied to milk and beef samples, the ic-ELISA showed recovery rates of 86.0–93.5% and 84.5–101.2%, respectively. researchgate.netacs.org The results obtained with the ELISA were comparable to those from LC-MS/MS analysis, highlighting its potential as a reliable screening tool. acs.org

Table 3: Performance of an ic-ELISA for Imidocarb in Food Matrices

| Matrix | Recovery Rate (%) |

|---|---|

| Milk | 86.0 - 93.5 |

| Beef | 84.5 - 101.2 |

Data from a study developing a monoclonal antibody-based ELISA. acs.org

Immunobiosensor Technology for Rapid Detection

Immunobiosensor technology offers a rapid and reliable screening alternative to conventional chromatographic methods for the detection of Imidocarb. These biosensors leverage the specific binding interaction between an antibody and the Imidocarb molecule.

One such application is a qualitative biosensor-based immunoassay developed for the detection of Imidocarb in bovine and ovine liver and milk. researchgate.nettandfonline.com This method demonstrated a detection capability of less than 25 μg/kg in milk and less than 0.75 mg/kg in liver, which is below the European Union's Maximum Residue Limits (MRLs). researchgate.nettandfonline.comnih.gov The assay is noted for being faster and more cost-effective than traditional methods like LC-MS/MS, making it suitable for high-throughput sample analysis. researchgate.nettandfonline.com

The development of these immunobiosensors often begins with the production of a specific monoclonal antibody against Imidocarb. For instance, a murine monoclonal antibody with a half-maximal inhibitory concentration (IC50) of 2.22 ng/mL and a limit of detection (LOD) of 0.45 ng/mL has been successfully produced. nih.govnih.gov The specificity of such antibodies is crucial; in one study, the cross-reactivity with other similar compounds was found to be less than 0.1%, although a notable cross-over rate of 18.12% was observed for 4,4′-dinitrocarbanilide. nih.govnih.gov

The operational principle of these biosensors often involves injecting a mixture of the sample extract and the antibody over a sensor chip. cabidigitallibrary.org The chip surface can be regenerated, allowing for multiple uses and the analysis of up to 50 samples within a 24-hour period. cabidigitallibrary.org

Lateral Flow Immunoassays for Field Applications

For on-site and rapid screening, lateral flow immunoassays (LFIAs), particularly those based on colloidal gold nanoparticles, have emerged as a valuable tool. acs.orgdntb.gov.ua These test strips offer a simple, fast (results within 5–10 minutes), and portable method for detecting Imidocarb residues in food samples like milk and beef. nih.govnih.govacs.org

The performance of these LFIAs is dependent on the quality of the monoclonal antibodies used. One study reported the development of a highly sensitive monoclonal antibody against Imidocarb, which was then used to create a lateral flow test strip. nih.govnih.gov The visual limit of detection (vLOD) for this strip was 5 ng/mL in milk and 10 ng/mL in beef, with cut-off values of 20 ng/mL and 50 ng/mL, respectively. nih.govnih.gov For a more quantitative assessment, a strip reader can be used, providing a limit of detection (LOD) of 0.078 ng/mL and a linear detection range of 0.117 to 1.37 ng/mL. researchgate.net

The principle of the LFIA involves the competitive binding between Imidocarb in the sample and the antigen coated on the test line for a limited number of antibody-conjugated gold nanoparticles. A negative sample will result in a colored test line, while a positive sample will show a weaker or absent test line. nih.gov

Optimization of Sample Preparation and Extraction Protocols for Complex Biological Matrices

Effective sample preparation is a critical step for accurate quantification of Imidocarb, as biological matrices like tissues and milk are complex. researchgate.nettandfonline.com The goal is to efficiently extract the analyte while minimizing interferences.

Various extraction techniques have been explored. A common approach involves solid-phase extraction (SPE). tandfonline.comspandidos-publications.comtandfonline.com One method for bovine tissues and milk utilizes an SPE with a diatomaceous earth column, followed by analysis with LC-MS/MS. tandfonline.comtandfonline.com Another SPE clean-up method employs a weak cation-exchange (WCX) cartridge. spandidos-publications.comnih.gov For fat samples that are not well-decomposed by enzymatic methods, an extraction solution of 0.2% EDTA, methanol, and acetonitrile (1:8:1 v/v/v) has been shown to yield high recovery rates. mdpi.comnih.gov

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a popular technique in pesticide residue analysis, has also been adapted for the extraction of veterinary drug residues, including Imidocarb, from milk. nih.govquechers.eumeasurlabs.com A modified QuEChERS procedure combined with sonication has been successfully used, followed by clean-up with C18 and EMR-Lipid sorbents. researchgate.net

Enzymatic digestion is another strategy, particularly for tissue samples. The use of subtilisin Carlsberg to digest tissues before extraction with acetonitrile has been reported. mdpi.com

The choice of extraction solvent is also crucial. While acetonitrile is commonly used, its extraction efficiency for Imidocarb can be low. spandidos-publications.comnih.gov A mixture of acetonitrile, methanol, and trifluoroacetic acid (495:500:5, v/v/v) has been shown to provide significantly better recovery rates of over 80%. spandidos-publications.comnih.gov For milk samples, a liquid-liquid extraction with a hexane/isoamyl alcohol mixture has been used. researchgate.net

Validation of Analytical Methods for Research Applications

The validation of analytical methods is essential to ensure their reliability and accuracy for research and regulatory purposes. Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), recovery, and specificity.

Limit of Detection (LOD) and Limit of Quantification (LOQ):

The LOD and LOQ are critical indicators of a method's sensitivity. For Imidocarb, these values vary depending on the analytical technique and the matrix being tested.

An HPLC-DAD method reported LOQs of 0.15 mg/kg in beef and 0.025 mg/kg in milk. spandidos-publications.comnih.govresearchgate.net

An LC-MS/MS method for bovine tissues and milk had an LOD of 0.5 ng/mL for a standard solution and LOQs ranging from 1.0 to 10 µg/kg in samples. tandfonline.comtandfonline.comresearchgate.net

A validated RP-HPLC method for an injectable form of Imidocarb dipropionate determined the LOD and LOQ to be 0.0015 µg/mL and 0.0048 µg/mL, respectively. wisdomlib.org

For a lateral flow immunoassay, the vLOD was 5 ng/mL in milk and 10 ng/mL in beef. nih.govnih.gov

Recovery:

Recovery studies assess the efficiency of the extraction process. Acceptable recovery rates are crucial for accurate quantification.

An LC-MS/MS method for bovine tissues and milk showed recoveries in the range of 73.3–98.6%. tandfonline.comtandfonline.com

An HPLC-DAD method reported accuracies (recoveries) of 80.4–82.2% in beef and 80.1–89.5% in milk. spandidos-publications.comnih.gov

A modified QuEChERS method for milk demonstrated recoveries between 65.1% and 120.1%. researchgate.netnih.gov

For an ic-ELISA, recovery values in milk and beef were 86.0–93.5% and 84.5–101.2%, respectively. nih.govnih.govacs.org

Specificity:

Specificity refers to the ability of the method to detect and quantify the analyte of interest without interference from other compounds in the sample. In immunoassays, this is largely determined by the cross-reactivity of the antibody. For example, a developed monoclonal antibody for Imidocarb showed less than 0.1% cross-reactivity with other analogues, but a higher cross-reactivity with 4,4′-dinitrocarbanilide. nih.govnih.gov Chromatographic methods like HPLC and LC-MS/MS generally offer high specificity due to the separation of compounds before detection.

The validation of these analytical methods, in accordance with guidelines such as those from the ICH (International Council for Harmonisation), ensures that they are fit for their intended purpose in research and monitoring of this compound residues. wisdomlib.org

Data Tables

Table 1: Performance of a Lateral Flow Immunoassay for Imidocarb Detection

| Parameter | Value (Milk) | Value (Beef) |

| Visual Limit of Detection (vLOD) | 5 ng/mL | 10 ng/mL |

| Cut-off Value | 20 ng/mL | 50 ng/mL |

| Quantitative LOD | 0.078 ng/mL | - |

| Linear Detection Range | 0.117 - 1.37 ng/mL | - |

| Data sourced from multiple studies on lateral flow immunoassays. researchgate.netnih.govnih.gov |

Table 2: Validation Parameters of Different Analytical Methods for Imidocarb

| Method | Matrix | LOD | LOQ | Recovery (%) |

| HPLC-DAD | Beef | - | 0.15 mg/kg | 80.4 - 82.2 |

| HPLC-DAD | Milk | - | 0.025 mg/kg | 80.1 - 89.5 |

| LC-MS/MS | Bovine Tissue & Milk | 0.5 ng/mL (std. soln.) | 1.0 - 10 µg/kg | 73.3 - 98.6 |

| RP-HPLC | Injectable Solution | 0.0015 µg/mL | 0.0048 µg/mL | - |

| Modified QuEChERS | Milk | - | - | 65.1 - 120.1 |

| ic-ELISA | Milk | 0.45 ng/mL | - | 86.0 - 93.5 |

| ic-ELISA | Beef | 0.45 ng/mL | - | 84.5 - 101.2 |

| This table compiles data from various validation studies. researchgate.netnih.govnih.govtandfonline.comspandidos-publications.comtandfonline.comnih.govnih.govwisdomlib.org |

Research on Antiparasitic Efficacy in Veterinary Host Parasite Models

Efficacy Investigations Against Babesia Species

Imidocarb (B33436) hydrochloride, and its more commonly used salt form imidocarb dipropionate, has been the subject of extensive research to determine its efficacy against various species of the protozoan parasite Babesia, a significant pathogen in veterinary medicine. The following sections detail the findings from host-parasite models for specific Babesia species.

Imidocarb is recognized as a primary therapeutic agent against Babesia canis, the causative agent of canine babesiosis. Research indicates that imidocarb dipropionate is highly effective in managing parasitemia and clinical signs associated with the infection. scielo.org In an experimental study involving dogs infected with a Venezuelan isolate of B. canis, treatment with imidocarb dipropionate resulted in the rapid clearance of parasites from the blood, as confirmed by PCR assays conducted one month post-treatment. scielo.org The peak parasitemia observed in these experimental dogs ranged from 2.3% to 3.0% before the infection was controlled by the treatment. scielo.org

Further studies have affirmed its therapeutic utility. In a group of 210 dogs presenting with severe clinical babesiosis, imidocarb dipropionate was administered to facilitate clinical recovery. cabidigitallibrary.org Research on experimentally infected dogs demonstrated that imidocarb treatment led to complete recovery and the eradication of the parasites. dergipark.org.tr While effective as a curative drug, its role in chemoprophylaxis has yielded more varied results. nih.gov In one chemoprophylactic experiment, relapses were commonly observed after recovery from the initial infection, and one dog treated five weeks prior to being challenged with B. canis died of babesiosis. nih.gov Despite potential limitations in preventing infection, imidocarb is considered one of the most effective drugs for the potential clearance of B. canis, with clinical improvement typically observed within 24 to 48 hours of administration. bsava.com However, it is noted that treatment may not always lead to complete sterile cure, and some dogs may remain chronic carriers. bsava.com

| Study Model | Key Findings | Reference |

|---|---|---|

| Experimental infection (Venezuelan isolate) | Demonstrated high efficacy in controlling parasitemia; PCR tests were negative for parasites one month post-treatment. | scielo.org |

| Experimental infection | Led to complete recovery and parasite eradication. | dergipark.org.tr |

| Chemoprophylaxis experiment | Effective as a curative drug, but relapses were common and prophylactic efficacy varied with time. | nih.gov |

| General Clinical Use | Considered the most effective drug for potential clearance; clinical improvement is seen in 24-48 hours, but may not completely eliminate the parasite. | bsava.com |

The efficacy of imidocarb against Babesia bovis, a major cause of bovine babesiosis, has been evaluated in both in vitro and in vivo settings. In vitro studies comparing imidocarb dipropionate (ID) with buparvaquone (B1221023) (BPQ) on cultured B. bovis (Texas T2Bo strain) found that both drugs significantly inhibited parasite growth. frontiersin.orgnih.gov In these experiments, imidocarb dipropionate demonstrated a 50% inhibitory concentration (IC50) of 117.3 nM when the initial parasitemia was 1%. frontiersin.orgnih.gov At this starting parasitemia, parasite survival was not detected after treatment with 300 nM of imidocarb, suggesting a babesiacidal effect. frontiersin.orgnih.gov

In field studies with naturally infected cattle, the efficacy can be influenced by various factors. One study evaluating the therapeutic efficacy of imidocarb dipropionate in naturally Babesia-infected cattle reported a 60% efficacy rate when used as a standalone treatment. nih.gov Research also suggests that larger Babesia species may exhibit greater susceptibility to antiprotozoal drugs compared to smaller species like B. bovis. mdpi.com

| Study Model | Metric | Result | Reference |

|---|---|---|---|

| In Vitro (Texas T2Bo strain, 1% initial parasitemia) | IC50 | 117.3 nM | frontiersin.orgnih.gov |

| In Vitro (Texas T2Bo strain, 1% initial parasitemia) | Concentration for 0% parasite survival | 300 nM | frontiersin.orgnih.gov |

| In Vivo (Naturally infected cattle) | Efficacy Rate (standalone treatment) | 60% | nih.gov |

Investigations into the efficacy of imidocarb dipropionate against Babesia ovis, a pathogen affecting sheep and goats, have demonstrated both therapeutic and prophylactic effects. In an experimental model using splenectomized lambs, imidocarb dipropionate was effective in controlling fatal infections. nih.govnih.gov Therapeutically, the drug cleared B. ovis parasites from the blood circulation within 48 hours of treatment. nih.govresearchgate.net However, a significant challenge observed was the recrudescence of the infection. nih.govresearchgate.net A severe recurrence of parasitemia was noted in most sheep 10 to 14 days after an initial treatment, which could be controlled by a second administration of the drug. nih.gov

As a prophylactic agent, imidocarb dipropionate offered a notable period of protection. In the same lamb model, the drug protected 83.30% of the animals against a virulent field strain of B. ovis when administered one to two weeks before experimental infection. nih.govresearchgate.net The protective efficacy decreased to 66.66% when the drug was given three to four weeks prior to infection. nih.govresearchgate.net

| Application | Finding | Reference |

|---|---|---|

| Therapeutic | Cleared parasites from blood circulation within 48 hours post-treatment. | nih.govresearchgate.net |

| Therapeutic | Severe recrudescence of infection occurred in most sheep 10-14 days after therapy. | nih.gov |

| Prophylactic (1-2 weeks pre-infection) | Protected 83.30% of lambs. | nih.govresearchgate.net |

| Prophylactic (3-4 weeks pre-infection) | Protected 66.66% of lambs. | nih.govresearchgate.net |

The efficacy of imidocarb dipropionate against Babesia caballi, one of the agents of equine piroplasmosis, has been a subject of significant research, yielding some conflicting results. One major study demonstrated that a high-dose regimen of imidocarb dipropionate successfully cleared persistent B. caballi infection in asymptomatic horses and eliminated the risk of transmission. nih.gov The evidence for this clearance was comprehensive, based on four key findings: (i) the inability to detect parasite DNA by quantitative and nested PCR, (ii) the conversion of horses from seropositive to seronegative status, (iii) the failure to transmit infection to susceptible horses via direct blood inoculation, and (iv) the inability of ticks to acquire and transmit the infection after feeding on treated horses. nih.gov This research suggested that the treatment could offer a way to clear the parasite completely, allowing for the international movement of horses. nih.govusda.gov

In contrast, another study involving naturally infected horses reported that repeated high-dose treatment with imidocarb dipropionate did not eliminate B. caballi. madbarn.com In this investigation, parasite DNA was detected again by PCR combined with reverse line blot hybridization at 6 and 18 weeks after the completion of treatment, indicating that the drug may not be capable of achieving sterile cure in all healthy carrier animals. madbarn.com These differing findings highlight the complexity of treating persistent B. caballi infections.

| Study Outcome | Method of Detection | Conclusion | Reference |

|---|---|---|---|

| Infection Cleared | qPCR, nested PCR, serology, blood transfer, tick transmission | High-dose imidocarb dipropionate eliminated the parasite and transmission risk. | nih.gov |

| Infection Not Cleared | PCR-reverse line blot hybridization | High-dose imidocarb dipropionate did not eliminate B. caballi; parasite DNA was detected 6 and 18 weeks post-treatment. | madbarn.com |

Research on the efficacy of imidocarb against small Babesia species has included studies on the Babesia microti-like piroplasm, an organism now reclassified as Babesia vulpes. dntb.gov.ua A study investigating treatments for dogs naturally infected with this piroplasm found that imidocarb dipropionate was less effective than other combination therapies. nih.gov Clinical relapses were observed in 8 out of 17 dogs (47%) treated with imidocarb. nih.gov

The persistence of the parasite following treatment was a significant finding. Using PCR analysis, parasitemia was confirmed in a high percentage of the imidocarb-treated dogs at follow-up intervals. On day 90 post-treatment, 94.1% of the dogs remained PCR-positive. nih.gov This figure was still high at day 360, with 73.3% of the dogs testing positive. nih.gov Furthermore, even after a year, 13.3% of the dogs treated with imidocarb had a positive blood cytology result, indicating the presence of the parasite in circulation. nih.gov

| Time Point | Metric | Result | Reference |

|---|---|---|---|

| During Study | Clinical Relapse Rate | 47% (8 of 17 dogs) | nih.gov |

| Day 90 Post-Treatment | PCR-Confirmed Parasitemia | 94.1% of dogs | nih.gov |

| Day 360 Post-Treatment | PCR-Confirmed Parasitemia | 73.3% of dogs | nih.gov |

| Day 360 Post-Treatment | Positive Blood Cytology | 13.3% of dogs | nih.gov |

Following its reclassification from Theileria annae and its distinction from Babesia microti, research focusing specifically on Babesia vulpes has indicated that imidocarb has limited efficacy against this small piroplasm. dntb.gov.ua Case reports of naturally infected dogs show that treatment with imidocarb often fails to resolve the infection. In one case report of the first autochthonous B. vulpes infection in a dog from Italy, an initial treatment with imidocarb dipropionate was reported to be only partially effective. frontiersin.orgnih.gov The infection was ultimately resolved with a different combination therapy. frontiersin.orgnih.gov

Another report details a case of B. vulpes infection in a dog where the administration of imidocarb failed to treat the animal, which ultimately had to be euthanized. dergipark.org.tr These findings suggest that B. vulpes is resistant to traditional antibabesial therapy with imidocarb dipropionate, which is typically effective against large Babesia species like B. canis. mdpi.com

| Case Description | Imidocarb Efficacy Outcome | Reference |

|---|---|---|

| First autochthonous case in Italy | Treatment was only partially effective; infection was later resolved with a different therapy. | frontiersin.orgnih.gov |

| Case in Russia | Treatment with imidocarb failed; the patient was euthanized. | dergipark.org.tr |

Efficacy Studies Against Anaplasma Species

Imidocarb hydrochloride has been evaluated for its efficacy in treating infections caused by Anaplasma species in cattle. Research has shown that while imidocarb can be used for the treatment of anaplasmosis, its ability to completely eliminate the parasite from carrier animals is not always reliable.

In a comparative study, the efficacy of imidocarb dipropionate was assessed alongside enrofloxacin (B1671348) and oxytetracycline (B609801) for the elimination of persistent Anaplasma marginale infections in cattle. The results indicated that none of the tested treatments, including imidocarb, consistently cleared the infection in all treated animals. In this study, only one calf treated with imidocarb was suggested to have cleared the infection, as determined by the failure to transmit the parasite to a splenectomized calf via blood subinoculation. However, this animal remained positive for A. marginale DNA by polymerase chain reaction (PCR), suggesting that PCR may not be a definitive indicator of successful chemosterilization in calves. researchgate.net

Another study in Argentina investigated the efficacy of long-acting oxytetracycline and imidocarb dipropionate for the chemosterilization of A. marginale in experimentally infected carrier cattle. The findings from this research showed a 50% efficacy for the oxytetracycline treatment in eliminating persistent infections, whereas the imidocarb treatment failed to clear the parasite under the conditions of the study. nih.gov

Conversely, some therapeutic approaches have combined imidocarb dipropionate with other drugs to manage anaplasmosis, particularly in cases of co-infection. For instance, in dogs naturally infected with Anaplasma phagocytophilum, a treatment regimen that included weekly injections of imidocarb dipropionate alongside daily administration of doxycycline (B596269) was shown to restore immune competence within three weeks. m-hikari.com This suggests that while imidocarb may have a role in managing the clinical aspects of anaplasmosis, its efficacy in achieving complete parasite elimination, especially in carrier cattle, can be limited.

Table 1: Summary of Imidocarb Efficacy Studies Against Anaplasma Species

| Host Species | Anaplasma Species | Comparator Drugs | Outcome | Reference |

| Cattle | Anaplasma marginale | Enrofloxacin, Oxytetracycline | Imidocarb did not reliably eliminate persistent infections. | researchgate.net |

| Cattle | Anaplasma marginale | Long-acting oxytetracycline | Imidocarb treatment failed to chemosterilize carrier animals. | nih.gov |

| Dogs | Anaplasma phagocytophilum | Doxycycline (in combination) | Combination therapy restored immune competence. | m-hikari.com |

Research on Ehrlichia Species Efficacy

The efficacy of this compound in the treatment of canine ehrlichiosis, caused by Ehrlichia canis, has been the subject of several experimental and clinical studies. These investigations have generally demonstrated a positive therapeutic effect of imidocarb in resolving clinical signs and reducing parasite load.

In an experimental study, dogs infected with E. canis developed thrombocytopenia and high antibody titers. nih.gov Treatment with imidocarb dipropionate resulted in the normalization of platelet counts within twelve weeks after the final treatment. nih.gov Furthermore, antibody titers began to decline by the eighth week post-treatment, and sub-inoculation of blood from treated dogs into susceptible dogs 18 weeks post-treatment did not cause disease or elicit an antibody response, confirming the elimination of the parasite. nih.govjournals.co.za In contrast, untreated control dogs remained persistently infected throughout the experiment. nih.gov

Comparative studies have also been conducted to evaluate the efficacy of imidocarb relative to other established treatments for canine ehrlichiosis. One study compared imidocarb dipropionate with tetracycline (B611298) hydrochloride in naturally infected dogs. Both treatments were found to be equally effective in alleviating the clinical signs of the disease. However, based on cell culture isolation, imidocarb was successful in eliminating the infection in 81% of cases, whereas tetracycline only cleared the infection in 25% of the dogs. nih.gov

Another prospective comparative study evaluated three different treatment protocols for naturally occurring ehrlichiosis in dogs: doxycycline alone, imidocarb dipropionate alone, and a combination of both drugs. researchgate.net While no significant differences were observed in the clinical responses among the three groups, the normalization of platelet counts and serum protein electrophoresis results was slower in dogs that received only imidocarb dipropionate compared to the other two treatment groups. researchgate.net Despite this, some research suggests that imidocarb may be more effective in reducing the clinical signs of canine monocytic ehrlichiosis (CME) than oxytetracycline-doxycycline therapy, possibly due to its prolonged persistence in plasma and tissues. researchgate.netarccjournals.com

Table 2: Summary of Imidocarb Efficacy Studies Against Ehrlichia Species

| Host Species | Ehrlichia Species | Comparator Drugs | Key Findings | Reference |

| Dogs | Ehrlichia canis | None (experimental infection) | Normalized platelet counts, reduced antibody titers, and parasite elimination confirmed by sub-inoculation. | nih.govjournals.co.za |

| Dogs | Ehrlichia canis | Tetracycline hydrochloride | Imidocarb was as effective as tetracycline in alleviating clinical signs but more effective in eliminating the infection (81% vs. 25% clearance). | nih.gov |

| Dogs | Ehrlichia spp. | Doxycycline | Clinical responses were similar across groups, but hematological recovery was slower with imidocarb alone. | researchgate.net |

| Dogs | Ehrlichia canis | Oxytetracycline-doxycycline | Imidocarb was found to be more effective in minimizing clinical signs of CME. | arccjournals.com |

Efficacy Against Hepatozoon Species in Research Models

Research into the efficacy of this compound for the treatment of canine hepatozoonosis, caused by Hepatozoon canis, has indicated that the compound is generally not effective in eliminating the parasite. Several studies have shown that while imidocarb may lead to a temporary reduction in parasitemia, it often fails to achieve a complete parasitological cure.

In a longitudinal study of naturally infected, asymptomatic dogs, treatment with imidocarb dipropionate, even at repeated intervals over eight months, did not succeed in eliminating H. canis. nih.gov Although a temporary disappearance of gamonts from blood smears was observed in one dog, PCR analysis confirmed the persistence of parasite DNA in the blood of all treated dogs throughout the study. nih.gov This highlights the limitation of relying solely on microscopic examination to assess treatment response and underscores the higher sensitivity of molecular detection methods. nih.gov

Combination therapy involving imidocarb dipropionate and other antiparasitic agents has also been investigated, with similarly disappointing results. One study evaluated the concomitant use of toltrazuril (B1682979) with imidocarb dipropionate and found no significant additional benefit in treating dogs with H. canis infection. researchgate.net While both treatment groups showed some clinical and hematological improvement, the parasitological cure rates remained low at the end of the observation period. researchgate.net

Further research has explored other combination protocols, such as imidocarb dipropionate with doxycycline. thepharmajournal.comijcmas.com Although this combination is often used to treat concurrent tick-borne diseases, and can lead to rapid clinical remission, its ability to consistently clear H. canis infection is not guaranteed. thepharmajournal.com Another study that assessed the efficacy of imidocarb dipropionate as a monotherapy and a combination of toltrazuril/emodepside with clindamycin (B1669177) concluded that neither treatment protocol resulted in a parasitological cure, despite a reduction in the percentage of infected dogs. nih.gov

Table 3: Summary of Imidocarb Efficacy Studies Against Hepatozoon Species

| Host Species | Hepatozoon Species | Comparator/Combination Drugs | Outcome | Reference |

| Dogs | Hepatozoon canis | Doxycycline (in combination) | Failed to eliminate the parasite; persistent DNA detected by PCR. | nih.gov |

| Dogs | Hepatozoon canis | Toltrazuril (in combination) | No additional benefit from toltrazuril; low parasitological cure rate. | researchgate.net |

| Dogs | Hepatozoon canis | Toltrazuril/emodepside + Clindamycin | Both imidocarb monotherapy and the combination therapy failed to provide a parasitological cure. | nih.gov |

Investigations into Trypanosoma Species Efficacy (e.g., Trypanosoma brucei)

The therapeutic potential of this compound against infections caused by Trypanosoma species has been explored in several experimental models. These studies have shown that imidocarb possesses trypanocidal activity and may serve as an alternative therapeutic agent for trypanosomosis.

In a study using a mouse model of Trypanosoma brucei infection, both imidocarb and amicarbalide, another babesicide with structural similarities to antitrypanosomatid diamidines, demonstrated curative effects. nih.gov Mice treated with imidocarb for three consecutive days, starting 24 hours post-inoculation, were cured of the infection. nih.gov A cure was defined as survival for 30 days longer than untreated controls, with no detectable trypanosomes in blood or cerebrospinal fluid smears. nih.govdntb.gov.ua The drug was also effective when administered 48 and 72 hours after the initial challenge with T. brucei. nih.gov

Further research in a rat model experimentally infected with Trypanosoma brucei also highlighted the efficacy of imidocarb dipropionate. scialert.net Administration of the compound for two consecutive days resulted in a curative effect, with no relapse of infection observed in the treated group by the end of the 12-day experiment. scialert.net This study suggested that imidocarb dipropionate has the potential to be an alternative therapy for trypanosomosis, although more detailed research is needed to confirm its potency as a trypanocid. scialert.netresearchgate.net

Comparative studies have also been conducted to assess the efficacy of imidocarb relative to other trypanocidal drugs. In a study with rats experimentally infected with Trypanosoma brucei brucei, treatment with imidocarb dipropionate led to significant improvements in altered hematological values, such as packed cell volume (PCV) and hemoglobin (Hb) concentration. researchgate.net The positive hematological response was attributed to the prompt treatment and the acute nature of the disease in the rat model. researchgate.net

Table 4: Summary of Imidocarb Efficacy Studies Against Trypanosoma Species

| Host Species | Trypanosoma Species | Comparator Drugs | Key Findings | Reference |

| Mice | Trypanosoma brucei | Amicarbalide | Imidocarb cured infections when administered for 3 days post-inoculation. | nih.govdntb.gov.ua |

| Rats | Trypanosoma brucei | Diminazene (B1218545) aceturate | Imidocarb had a curative effect with no relapse recorded during the experiment. | scialert.netresearchgate.net |

| Rats | Trypanosoma brucei brucei | Diminazene aceturate | Treatment with imidocarb significantly improved altered hematological parameters. | researchgate.net |

Prophylactic Efficacy Studies in Experimental and Field Conditions

This compound is recognized for its prolonged action, which provides a prophylactic effect against certain parasitic infections. msd-animal-health.com This characteristic has been investigated in both experimental and field settings to determine its utility in preventing clinical disease.

The prophylactic use of imidocarb dipropionate has been studied in the context of babesiosis in cattle. One study examined the effect of imidocarb prophylaxis on the infectivity and immunogenicity of a live Babesia bovis vaccine. nih.gov The results showed that imidocarb suppressed the infectivity of the vaccine for at least six weeks. nih.gov While cattle treated with a lower, therapeutic dose of imidocarb four weeks prior to vaccination did become infected, the infections were partially suppressed, leading to a reduced level of immunity against a subsequent challenge with a virulent strain. nih.gov This suggests that the prophylactic use of imidocarb should be carefully considered when vaccination programs are in place. nih.gov

In the context of bovine trypanosomosis caused by Trypanosoma vivax, a study compared the therapeutic and prophylactic efficacy of several drugs, including imidocarb dipropionate. nih.gov In this experimental infection model, animals treated with imidocarb experienced a relapse of T. vivax parasitemia within 10 to 14 days post-treatment. nih.gov In contrast, cattle treated with isometamidium (B1672257) chloride remained free of parasites for up to 180 days and were protected from reinfection, indicating a superior prophylactic effect compared to imidocarb in this model. nih.gov

Table 5: Summary of Imidocarb Prophylactic Efficacy Studies

| Host Species | Target Parasite | Study Type | Key Findings | Reference |

| Cattle | Babesia bovis | Experimental | Suppressed vaccine infectivity for at least 6 weeks; reduced immunity post-vaccination. | nih.gov |

| Cattle | Trypanosoma vivax | Experimental | Relapse of parasitemia occurred 10-14 days post-treatment, indicating limited prophylactic effect. | nih.gov |

| Livestock (general) | Blood parasites (e.g., Babesia, Anaplasma) | Review/Concept | Used in metaphylactic programs to prevent outbreaks in endemic areas. | mobedco.com |

Development and Application of In Vitro Efficacy Assessment Models and Parasite Culture Systems

In vitro culture systems have been instrumental in assessing the efficacy of this compound against various parasites, providing a controlled environment to determine its direct effects on parasite growth and survival. These models allow for the calculation of key parameters such as the 50% inhibitory concentration (IC50), which is a measure of a drug's potency.

The in vitro efficacy of imidocarb has been evaluated against Babesia bovis, a causative agent of bovine babesiosis. In one study, the growth of a culture-adapted strain of B. bovis was significantly inhibited by both imidocarb dipropionate and buparvaquone. frontiersin.orgnih.govresearchgate.net At a starting parasitemia of 1%, the IC50 for imidocarb was calculated to be 117.3 nM. frontiersin.orgnih.govresearchgate.net The study also demonstrated that at a concentration of 300 nM, imidocarb acted as a babesiacidal agent, as no parasite survival was detected. frontiersin.orgnih.govresearchgate.net

Similarly, the in vitro inhibitory effects of imidocarb were tested against Babesia bigemina. mdpi.com In this system, imidocarb, buparvaquone, and the novel compound ELQ-316 all significantly inhibited parasite growth. mdpi.com The IC50 of imidocarb alone was determined to be 61.5 nM. mdpi.com Interestingly, when combined with ELQ-316, the efficacy of imidocarb was enhanced, with the combination exhibiting a much lower IC50 of 9.2 nM. mdpi.com This synergistic effect suggests that combination therapies could be a promising strategy for treating babesiosis. mdpi.com

In addition to efficacy studies, in vitro systems have been used to investigate the metabolism and cytotoxicity of imidocarb. doi.org Using bovine liver-derived systems, including hepatocyte monolayers, precision-cut liver slices, and microsomes, researchers found no evidence of imidocarb metabolism. doi.org Cytotoxicity assays on hepatocyte monolayers revealed that the toxic effects of imidocarb were dose-dependent and likely caused by the parent compound itself, given the lack of detectable metabolites. doi.org

Table 6: Summary of In Vitro Efficacy and Assessment of Imidocarb

| Parasite Species | In Vitro System | Key Findings | Reference |

| Babesia bovis | Erythrocyte culture | IC50 of 117.3 nM; babesiacidal at 300 nM. | frontiersin.orgnih.govresearchgate.net |

| Babesia bigemina | Erythrocyte culture | IC50 of 61.5 nM; enhanced efficacy when combined with ELQ-316 (IC50 of 9.2 nM). | mdpi.com |

| N/A (Metabolism study) | Bovine hepatocyte monolayers, liver slices, microsomes | No detectable imidocarb metabolites; cytotoxicity likely caused by the parent compound. | doi.org |

Comparative Efficacy Studies with Established and Novel Antiparasitic Agents

The therapeutic efficacy of this compound has been frequently compared with that of other established and novel antiparasitic drugs across a range of host-parasite models. These studies are crucial for positioning imidocarb within the available armamentarium of treatments and for identifying superior or alternative therapeutic options.

In the treatment of canine ehrlichiosis caused by Ehrlichia canis, imidocarb dipropionate has been compared to tetracycline hydrochloride. One study found that while both drugs were equally effective at alleviating clinical signs, imidocarb was significantly more effective at eliminating the infection, with an 81% clearance rate compared to 25% for tetracycline, as determined by cell culture isolation. nih.gov

For bovine anaplasmosis due to Anaplasma marginale, imidocarb has been evaluated alongside enrofloxacin and oxytetracycline. Research indicates that none of these treatments reliably eliminate persistent infections in all cattle, suggesting limitations for all three drugs in achieving complete chemosterilization of carrier animals. researchgate.net

In the context of canine hepatozoonosis, imidocarb has been shown to be ineffective at achieving a parasitological cure, even when compared to or combined with other agents. A study comparing imidocarb dipropionate with a combination of toltrazuril/emodepside plus clindamycin found that neither treatment protocol was successful in completely clearing Hepatozoon canis infection. nih.gov

The efficacy of imidocarb has also been assessed against trypanosomosis. In a rat model of Trypanosoma brucei infection, imidocarb dipropionate demonstrated a curative effect and was compared to diminazene aceturate, another commonly used trypanocide. researchgate.net

For piroplasmosis, imidocarb has been benchmarked against both established and newer compounds. In dogs naturally infected with the Babesia microti-like piroplasm, imidocarb dipropionate showed worse clinical and parasitological efficacy compared to atovaquone (B601224) or buparvaquone, both in combination with azithromycin. nih.gov A higher percentage of dogs treated with imidocarb remained PCR-positive for the parasite after treatment compared to the other groups. nih.gov In in vitro studies against Babesia bovis, buparvaquone was found to have a lower IC50 value (50.01 nM) compared to imidocarb (117.3 nM), indicating higher potency. frontiersin.orgnih.gov

Table 7: Summary of Comparative Efficacy Studies of Imidocarb

| Host-Parasite Model | Comparator Agent(s) | Key Comparative Findings | Reference |

| Canine Ehrlichiosis (E. canis) | Tetracycline hydrochloride | Imidocarb was more effective in eliminating the infection (81% vs. 25% clearance). | nih.gov |

| Bovine Anaplasmosis (A. marginale) | Enrofloxacin, Oxytetracycline | None of the drugs, including imidocarb, reliably cleared persistent infections. | researchgate.net |

| Canine Hepatozoonosis (H. canis) | Toltrazuril/emodepside + Clindamycin | Neither imidocarb nor the combination therapy achieved a parasitological cure. | nih.gov |

| Rat Trypanosomosis (T. brucei) | Diminazene aceturate | Imidocarb showed curative effects, presenting it as a potential alternative. | researchgate.net |

| Canine Piroplasmosis (B. microti-like) | Atovaquone, Buparvaquone (+ Azithromycin) | Imidocarb had worse clinical and parasitological efficacy. | nih.gov |

| Bovine Babesiosis (B. bovis) (in vitro) | Buparvaquone | Buparvaquone showed higher potency with a lower IC50 value. | frontiersin.orgnih.gov |

Investigations into Imidocarb Hydrochloride Resistance Mechanisms

Identification and Characterization of Imidocarb (B33436) Resistance Phenotypes in Parasite Populations

The primary indicator of imidocarb resistance is treatment failure in clinically affected animals. This has been reported in various parasite species, most notably Babesia and Theileria.

A key resistance phenotype observed is the failure to clear parasites from the bloodstream following a standard course of treatment. This can manifest as recurrent or relapsing infections. For instance, repeated treatment failures with imidocarb have been documented in dogs infected with Babesia canis, suggesting the emergence of resistant strains. nih.govresearchgate.net In some cases, even after multiple injections at increasing dosages, parasites persist, leading to chronic infections. nih.gov

The level of susceptibility to imidocarb can also vary between different species and even strains of the same parasite. For example, the efficacy of imidocarb differs significantly across various Babesia species, with some showing natural resilience. pnas.orgbiorxiv.org Babesia gibsoni, for instance, is known to be less responsive to imidocarb treatment compared to Babesia canis. pnas.orgvin.com Similarly, variations in susceptibility to imidocarb dipropionate have been observed among different isolates of Theileria equi. nih.gov This inherent variability can complicate the distinction between innate tolerance and acquired resistance.

The characterization of resistance phenotypes often involves a combination of clinical observation and laboratory testing. This includes monitoring parasitemia levels through microscopy and polymerase chain reaction (PCR) before and after treatment. A lack of significant reduction or a rapid resurgence of parasites post-treatment is a strong indicator of a resistant phenotype.

Table 1: Observed Imidocarb Resistance Phenotypes in Parasite Populations

| Parasite Species | Observed Resistance Phenotype | Supporting Evidence |

|---|---|---|

| Babesia canis | Repeated treatment failures, persistent parasitemia despite multiple doses. nih.govresearchgate.net | Case reports of dogs with relapsing babesiosis after standard and increased imidocarb dosages. nih.govresearchgate.net |

| Babesia gibsoni | Poor clinical response, often requiring combination therapy. vin.com | Generally considered less susceptible to imidocarb monotherapy. vin.com |

| Theileria equi | Variation in susceptibility between different isolates. nih.gov | In vitro studies demonstrating differing IC50 values among strains. nih.gov |

| Babesia microti-like piroplasm | Poor clinical and parasitological efficacy. nih.gov | Study showing imidocarb was less effective than other treatments. nih.gov |

Exploration of Molecular and Cellular Mechanisms Potentially Underpinning Resistance

The precise molecular and cellular mechanisms of imidocarb resistance are not yet fully elucidated but are an active area of research. Several hypotheses have been proposed based on the drug's suspected mode of action.

Hypothesized Alterations in Drug Binding or Target Recognition

One of the proposed mechanisms of action for imidocarb involves its binding to the parasite's DNA. frontiersin.org It is hypothesized that this interaction interferes with nucleic acid replication and repair, ultimately leading to parasite death. Therefore, alterations in the drug's target site within the parasite's genome could confer resistance. This might involve mutations in the DNA sequences where imidocarb preferentially binds, reducing the drug's affinity and efficacy.

Another potential mechanism involves changes in the enzymes or proteins that imidocarb interacts with. While the exact targets are not fully known, any modification in these molecules could lead to reduced drug binding. This is a common resistance mechanism seen with other antimicrobial agents.

Potential Modulations of Inositol (B14025) Transport Pathways in Resistant Parasites

A primary hypothesized mechanism of action for imidocarb is the interference with the uptake of inositol by the parasite. frontiersin.orgfrontiersin.orguni-muenchen.de Inositol is a crucial component for the parasite's survival, and by blocking its transport into the parasitized erythrocyte, imidocarb effectively "starves" the parasite. frontiersin.org

Therefore, a plausible resistance mechanism could involve alterations in the transport pathways responsible for inositol uptake. This could include:

Mutations in transporter proteins: Changes in the structure of the inositol transporter could reduce its affinity for imidocarb, while still allowing for sufficient inositol uptake for parasite survival.

Overexpression of transporter proteins: An increase in the number of inositol transporters could potentially overcome the inhibitory effect of imidocarb.

Development of alternative uptake pathways: Parasites might evolve or upregulate alternative pathways for acquiring inositol that are not affected by imidocarb.

Research into the specific transporters involved and the genetic basis for their potential modification is ongoing.

Development of In Vitro Models for Resistance Induction and Characterization

In vitro culture systems are invaluable tools for studying drug resistance. They allow for the controlled exposure of parasites to a drug over time, which can induce and select for resistant strains. biorxiv.org

The process typically involves subjecting a parasite culture to gradually increasing concentrations of imidocarb. Parasites that survive and replicate under this drug pressure are then isolated and further characterized. This method has been successfully used to generate parasite lines with reduced susceptibility to imidocarb. For example, Theileria equi parasites exposed to imidocarb dipropionate in vitro showed a reduction in susceptibility. nih.gov

Once resistant lines are established, they can be used to:

Determine the level of resistance by calculating the 50% inhibitory concentration (IC50) and comparing it to the parent (susceptible) strain.

Investigate the stability of the resistance phenotype in the absence of drug pressure.

Conduct genomic and transcriptomic analyses to identify genetic mutations or changes in gene expression associated with resistance.

Screen for cross-resistance to other antiprotozoal drugs. pnas.org

These in vitro models provide a controlled environment to study the molecular basis of resistance, which can be challenging to investigate directly in infected animals. pnas.orgbiorxiv.org

Table 2: In Vitro Models for Imidocarb Resistance Research

| Parasite | Method of Resistance Induction | Key Findings |

|---|---|---|

| Theileria equi | Continuous drug pressure with imidocarb dipropionate. nih.gov | Reduced susceptibility to imidocarb in the drug-exposed parasite line. nih.gov |

| Babesia bovis & Babesia divergens | Intermittent drug selection with various compounds. pnas.orgbiorxiv.org | Development of a pipeline for identifying resistance loci. pnas.orgbiorxiv.org |

Epidemiological Surveillance Approaches for Imidocarb Resistance Emergence

Effective surveillance is critical for monitoring the emergence and spread of imidocarb resistance. A multi-faceted approach is necessary, combining clinical, parasitological, and molecular data.

Key components of a surveillance program include:

Monitoring Treatment Efficacy: Veterinarians in endemic areas should be encouraged to report cases of treatment failure. Standardized protocols for defining and reporting treatment failure are essential for data consistency.